Methyl 4-benzyloxy-2-chlorobenzoate
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Overview
Description
Methyl 4-benzyloxy-2-chlorobenzoate is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.72 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a benzyloxy group at the 4-position and a chlorine atom at the 2-position of the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-benzyloxy-2-chlorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-benzyloxy-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyloxy-2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-benzyloxy-2-chlorobenzoic acid or 4-benzyloxy-2-chlorobenzaldehyde.
Reduction: Formation of 4-benzyloxy-2-chlorobenzyl alcohol.
Scientific Research Applications
Methyl 4-benzyloxy-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-benzyloxy-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-2-chlorobenzoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Methyl 4-benzyloxybenzoate: Lacks the chlorine atom at the 2-position.
Methyl 2-chlorobenzoate: Lacks the benzyloxy group at the 4-position.
Uniqueness
Methyl 4-benzyloxy-2-chlorobenzoate is unique due to the presence of both the benzyloxy group and the chlorine atom, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups allows for a wider range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
methyl 2-chloro-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKOSOYLBABFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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